molecular formula C12H16O B15279131 (1R,3R)-3-Phenylcyclohexanol

(1R,3R)-3-Phenylcyclohexanol

Cat. No.: B15279131
M. Wt: 176.25 g/mol
InChI Key: YXBPBFIAVFWQMT-VXGBXAGGSA-N
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Description

(1R,3R)-3-Phenylcyclohexanol is a chiral alcohol with a phenyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-Phenylcyclohexanol typically involves the reduction of the corresponding ketone, (1R,3R)-3-Phenylcyclohexanone. One common method is the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-Phenylcyclohexanol undergoes various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction of the alcohol can lead to the formation of the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Thionyl chloride in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: (1R,3R)-3-Phenylcyclohexanone.

    Reduction: (1R,3R)-3-Phenylcyclohexane.

    Substitution: (1R,3R)-3-Phenylcyclohexyl chloride.

Scientific Research Applications

(1R,3R)-3-Phenylcyclohexanol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of materials with specific stereochemical properties.

Mechanism of Action

The mechanism by which (1R,3R)-3-Phenylcyclohexanol exerts its effects depends on its interactions with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in their activity. The specific pathways involved can vary depending on the context of its use, such as in drug development or as a research tool.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3S)-3-Phenylcyclohexanol
  • (1R,3R)-3-Phenylcyclohexanone
  • (1R,3R)-3-Phenylcyclohexane

Uniqueness

(1R,3R)-3-Phenylcyclohexanol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical reactions and biological systems.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

(1R,3R)-3-phenylcyclohexan-1-ol

InChI

InChI=1S/C12H16O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2/t11-,12-/m1/s1

InChI Key

YXBPBFIAVFWQMT-VXGBXAGGSA-N

Isomeric SMILES

C1C[C@H](C[C@@H](C1)O)C2=CC=CC=C2

Canonical SMILES

C1CC(CC(C1)O)C2=CC=CC=C2

Origin of Product

United States

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